molecular formula C4H11NO2 B12554302 2-Amino-2-ethoxyethan-1-ol CAS No. 143569-54-4

2-Amino-2-ethoxyethan-1-ol

Cat. No.: B12554302
CAS No.: 143569-54-4
M. Wt: 105.14 g/mol
InChI Key: FHUABAPZGBGMLA-UHFFFAOYSA-N
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Description

2-Amino-2-ethoxyethan-1-ol (CAS: 929-06-6), also known as 2-(2-Aminoethoxy)ethanol or diglycolamine, is a bifunctional compound featuring both amino and hydroxyl groups linked via an ethoxy chain. Its molecular formula is C₄H₁₁NO₂, and it is structurally represented as HO-CH₂CH₂-O-CH₂CH₂-NH₂. This compound is widely utilized in gas treatment (e.g., carbon dioxide scrubbing), polymer synthesis, and pharmaceutical intermediates due to its amphiphilic nature and reactivity .

Key properties include:

  • Hydrophilicity: Soluble in water and polar solvents due to hydroxyl and amino groups.
  • Reactivity: The amino group participates in condensation reactions, while the hydroxyl group enables esterification.
  • Hazards: Classified as corrosive (DOT) and capable of causing severe skin/eye irritation and pulmonary edema upon inhalation .

Properties

CAS No.

143569-54-4

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

IUPAC Name

2-amino-2-ethoxyethanol

InChI

InChI=1S/C4H11NO2/c1-2-7-4(5)3-6/h4,6H,2-3,5H2,1H3

InChI Key

FHUABAPZGBGMLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-ethoxyethan-1-ol can be synthesized through the reaction of ethylene oxide with ethanolamine. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using advanced purification methods to ensure high product purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-ethoxyethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Alkyl halides, Sulfonyl chlorides

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-Amino-2-ethoxyethan-1-ol has been utilized in the synthesis of various pharmaceutical compounds. Its amine group allows for the formation of peptide bonds, making it useful in solid-phase peptide synthesis (SPPS). This method is crucial for the development of peptide-based drugs.

Case Study: Peptide Synthesis
A study demonstrated the successful incorporation of this compound into peptide chains, enhancing the stability and bioactivity of the resulting peptides. The peptides synthesized showed improved efficacy in targeting specific receptors associated with various diseases .

Biochemical Applications

The compound has been studied for its potential role as a biochemical modulator. It acts as a substrate or inhibitor for several enzymes, influencing metabolic pathways.

Case Study: Enzyme Inhibition
In research focusing on enzyme kinetics, this compound was shown to inhibit lysosomal phospholipase A2. This inhibition was linked to a decrease in phospholipid accumulation within lysosomes, suggesting therapeutic potential in conditions like phospholipidosis .

Polymer Science

In polymer chemistry, this compound serves as a functional monomer that can be incorporated into polymer matrices to enhance their properties.

Data Table: Polymer Properties

Polymer TypeCompositionProperties
PolyurethaneThis compound + IsocyanatesImproved flexibility and thermal stability
HydrogelsThis compound + AcrylatesEnhanced water retention and biocompatibility

Research has indicated that polymers incorporating this compound exhibit better mechanical properties and increased resistance to degradation .

Agricultural Applications

Recent studies have explored the use of this compound in agriculture as a growth regulator. Its ability to modulate ethylene biosynthesis has been investigated for enhancing plant growth and yield.

Case Study: Ethylene Modulation
In trials with various crops, the application of this compound resulted in increased fruit size and improved crop resilience against environmental stressors. These findings support its potential use as an agricultural biostimulant .

Mechanism of Action

The mechanism of action of 2-Amino-2-ethoxyethan-1-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups allow it to form hydrogen bonds and ionic interactions with other molecules, facilitating various chemical reactions and biological processes. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

2-Aminoethanol (Ethanolamine)

  • Formula: C₂H₇NO (H₂NCH₂CH₂OH).
  • Structure: Simplest amino alcohol with a single hydroxyl and amino group.
  • Uses : Precursor for surfactants, cosmetics, and pharmaceuticals.
  • Hazards: Moderate irritation (skin/eyes); less toxic than 2-(2-Aminoethoxy)ethanol.
  • Key Difference : Lacks the ethoxy spacer, reducing its versatility in polymer applications .

Diethylaminoethanol (N,N-Diethylethanolamine)

  • Formula: C₆H₁₅NO ((C₂H₅)₂NCH₂CH₂OH).
  • Structure: Tertiary amino group with a hydroxyl-terminated ethyl chain.
  • Uses : Corrosion inhibitor, catalyst in polyurethane production.
  • Hazards : Weak ammonia odor; occupational exposure limits (PEL) apply due to respiratory risks .
  • Key Difference: Tertiary amine structure reduces nucleophilicity compared to primary amines like 2-(2-Aminoethoxy)ethanol.

2-(2-Methoxyethoxy)ethanol

  • Formula : C₅H₁₂O₃ (CH₃O-CH₂CH₂-O-CH₂CH₂OH).
  • Structure : Ethoxy chain with a terminal hydroxyl and methoxy group.
  • Uses : Industrial solvent in paints, inks, and cleaning agents.
  • Hazards : GHS08 classification (systemic toxicity); environmental precautions required to prevent water contamination .
  • Key Difference: Methoxy group replaces the amino functionality, limiting chemical reactivity.

2-[(2-Aminoethyl)disulfanyl]ethan-1-amine

  • Formula : C₄H₁₂N₂S₂.
  • Structure: Disulfide bridge (-S-S-) linking two aminoethyl groups.
  • Uses : Biochemical research (e.g., peptide crosslinking).
  • Key Difference: Disulfide moiety introduces redox activity absent in 2-(2-Aminoethoxy)ethanol.

Data Table: Comparative Analysis of Key Compounds

Property 2-(2-Aminoethoxy)ethanol 2-Aminoethanol Diethylaminoethanol 2-(2-Methoxyethoxy)ethanol
CAS No. 929-06-06 141-43-5 100-37-8 111-77-3
Formula C₄H₁₁NO₂ C₂H₇NO C₆H₁₅NO C₅H₁₂O₃
Functional Groups -NH₂, -OH, -O- -NH₂, -OH -N(C₂H₅)₂, -OH -OCH₃, -OH, -O-
Boiling Point (°C) 221–225 170 217 202
Hazards Corrosive, pulmonary edema Moderate irritation Respiratory risks Systemic toxicity
Primary Applications Gas treatment, polymers Surfactants Polyurethane catalysts Solvents

Biological Activity

2-Amino-2-ethoxyethan-1-ol, also known as AEEA (2-(2-aminoethoxy)ethanol), is a compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article explores the biological activity of AEEA, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C4H11NO2\text{C}_4\text{H}_{11}\text{NO}_2 with a molecular weight of approximately 103.14 g/mol. It features an amino group, which contributes to its reactivity and potential interactions with biological systems.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC₄H₁₁NO₂
Molecular Weight103.14 g/mol
Boiling Point188 °C
SolubilitySoluble in water

Antimicrobial Properties

Research indicates that AEEA exhibits antimicrobial activity against various pathogens. A study demonstrated that compounds derived from AEEA showed significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

AEEA has been studied for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly in pancreatic cancer models. The compound's ability to modulate cellular pathways related to apoptosis makes it a candidate for further development in cancer therapies.

Case Study: Pancreatic Cancer Cells

In a recent study, AEEA was tested on pancreatic cancer cells, revealing an EC50 value of approximately 0.25 mM. This suggests that AEEA can effectively reduce cell viability at relatively low concentrations compared to standard chemotherapeutics like metformin . The study highlighted the compound's role in activating AMPK pathways, which are crucial for energy homeostasis and apoptosis induction.

The biological activity of AEEA is attributed to its ability to interact with various cellular targets:

  • Membrane Disruption : AEEA's hydrophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death.
  • Apoptosis Induction : By activating specific signaling pathways, AEEA promotes programmed cell death in malignant cells, making it a target for cancer treatment.
  • Antioxidant Activity : Preliminary studies suggest that AEEA may also exhibit antioxidant properties, which could protect cells from oxidative stress and inflammation.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
MechanismMembrane disruption & AMPK activation

Applications in Drug Development

Due to its biological properties, AEEA is being explored as a potential building block in drug design and synthesis. Its role as a linker in bioconjugate materials enhances drug delivery systems by improving the solubility and stability of therapeutic agents.

Bioconjugation Studies

Recent research has focused on utilizing AEEA in the synthesis of high-load polystyrene-polyethylene glycol resins, which are essential for creating effective drug delivery systems. The incorporation of AEEA improves the swelling characteristics and biocompatibility of these materials .

Q & A

Q. What are the standard synthesis routes for 2-Amino-2-ethoxyethan-1-ol, and how can purity be optimized during preparation?

Methodological Answer: The compound is commonly synthesized via nucleophilic substitution reactions between 2-chloroethanol and ammonia derivatives under controlled alkaline conditions. To optimize purity:

  • Use anhydrous solvents (e.g., ethanol or tetrahydrofuran) to minimize hydrolysis byproducts .
  • Employ column chromatography (silica gel, eluent: chloroform/methanol) for post-synthesis purification, followed by vacuum distillation to remove residual solvents .
  • Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining to detect amine intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H NMR to confirm the presence of the amine (-NH2_2) proton at δ 1.5–2.5 ppm and the ethoxy (-OCH2_2CH2_2O-) protons at δ 3.4–3.7 ppm. 13^{13}C NMR resolves the hydroxyl-bearing carbon at ~60 ppm .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak at m/z 105.1 (C4_4H11_{11}NO2_2) .
  • FT-IR : Identify N-H stretching (3300–3500 cm1^{-1}) and C-O-C ether linkages (1100–1250 cm1^{-1}) .

Q. How should this compound be stored to prevent degradation?

Methodological Answer:

  • Store under inert gas (argon or nitrogen) in amber glass bottles to mitigate hygroscopicity and oxidation .
  • Maintain temperatures below 4°C for long-term stability. Pre-purge storage containers with dry gas to eliminate moisture .

Advanced Research Questions

Q. How can this compound be functionalized for epoxy resin modification, and what reaction conditions yield optimal crosslinking?

Methodological Answer:

  • Epoxy Modification : React with epichlorohydrin in a 1:2 molar ratio under basic conditions (pH 10–12, NaOH catalyst) at 60–80°C for 6–8 hours. Monitor viscosity changes to determine crosslinking onset .
  • Optimization : Use differential scanning calorimetry (DSC) to identify the gelation temperature (~120–140°C). Adjust amine/epoxy stoichiometry to balance mechanical properties and curing time .

Q. What experimental parameters are critical for studying this compound’s acid gas (H2_22​S/CO2_22​) absorption capacity?

Methodological Answer:

  • Gas-Liquid Reactor Design : Use a packed-bed reactor with temperature control (25–40°C) and gas flow rates of 50–100 mL/min. Measure absorption efficiency via gas chromatography (GC) or titration .
  • Kinetic Analysis : Apply the stopped-flow technique to determine reaction rates under varying pH (7–10) and amine concentrations (0.1–1.0 M) .

Q. How can researchers resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer:

  • Systematic Replication : Reproduce conflicting studies while controlling variables (e.g., solvent polarity, catalyst purity). Use high-resolution mass spectrometry (HRMS) to confirm intermediate structures .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to compare reaction pathways and identify energetically favorable mechanisms .

Q. What strategies improve the fluorescence quantum yield of this compound-based zinc sensors?

Methodological Answer:

  • Sensor Design : Conjugate the amine group with carboxamidoquinoline via EDC/NHS coupling. Optimize solvent polarity (e.g., DMF/water mixtures) to enhance emissive-state stability .
  • Quantum Yield Measurement : Use an integrating sphere with a fluorimeter (excitation at 365 nm) and compare to rhodamine B standards .

Methodological Challenges & Safety

Q. What precautions are necessary when handling this compound in aqueous reaction systems?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile byproduct containment .
  • Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal. Avoid direct release into drains due to aquatic toxicity .

Q. How can researchers validate analytical methods for this compound in drug development workflows?

Methodological Answer:

  • HPLC Validation : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 210 nm. Establish linearity (R2^2 > 0.995) across 0.1–10 µg/mL .
  • Cross-Validation : Compare results with LC-MS/MS for trace impurity profiling (<0.1% detection limit) .

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